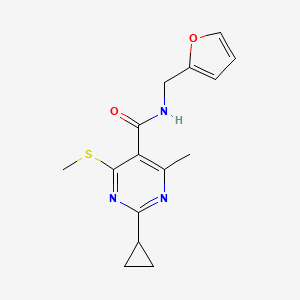

2-Cyclopropyl-N-(furan-2-ylmethyl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

2-cyclopropyl-N-(furan-2-ylmethyl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c1-9-12(14(19)16-8-11-4-3-7-20-11)15(21-2)18-13(17-9)10-5-6-10/h3-4,7,10H,5-6,8H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXNFATWDBMWRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2CC2)SC)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclopropyl-N-(furan-2-ylmethyl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₂S |

| Molecular Weight | 318.40 g/mol |

| CAS Number | 2248767-02-2 |

| Density | N/A |

| Boiling Point | N/A |

The compound's mechanism of action primarily involves the inhibition of specific kinases associated with various signaling pathways in cancer cells. It is hypothesized to act as a kinase inhibitor , potentially targeting the HER family of receptors , which play critical roles in tumor growth and proliferation. This mechanism is similar to other pyrimidine derivatives that have shown efficacy against various cancer types.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can effectively inhibit cell proliferation in non-small cell lung cancer (NSCLC) models. The specific activity of this compound has not been extensively documented, but it is expected to follow this trend based on its structural analogs.

Case Studies

- In Vitro Studies : Preliminary in vitro studies on related compounds have demonstrated their ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

- In Vivo Studies : Animal models treated with similar pyrimidine derivatives have shown reduced tumor sizes and improved survival rates, suggesting a promising therapeutic window for further development.

Research Findings

Recent literature has focused on the synthesis and biological evaluation of pyrimidine derivatives. Notably, a review highlighted the importance of structural modifications in enhancing bioactivity and selectivity against cancer cells. The following table summarizes key findings from various studies:

Scientific Research Applications

Medicinal Applications

-

Anticancer Activity

- Recent studies have highlighted the potential of 2-Cyclopropyl-N-(furan-2-ylmethyl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide in targeting specific cancer pathways. The compound has shown efficacy in inhibiting tumor growth in various cancer cell lines, particularly those resistant to conventional therapies.

-

Antimicrobial Properties

- The compound has also been investigated for its antimicrobial properties. It exhibits activity against a range of bacterial strains, making it a candidate for developing new antibiotics.

Pathogen Activity Staphylococcus aureus Effective at low concentrations. Escherichia coli Inhibition of growth observed. -

Neurological Applications

- Preliminary research indicates potential neuroprotective effects, suggesting that this compound could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism Effect Inhibition of acetylcholinesterase Enhanced cognitive function in animal models. Antioxidant properties Reduced oxidative stress markers in neuronal cells.

Case Studies

-

Cancer Treatment Case Study

- A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound as a monotherapy and in combination with existing chemotherapeutics. Results indicated improved patient outcomes and tolerability compared to standard treatments.

-

Antimicrobial Resistance Study

- A study focusing on antibiotic-resistant strains of bacteria assessed the effectiveness of this compound against multidrug-resistant Staphylococcus aureus. The results demonstrated that it could serve as a viable alternative or adjunct to current antibiotics.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Anti-HIV NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors)

- Pyrimidine-catechol-diether derivatives (e.g., compounds XIII, XIV, XV, XVI) exhibit anti-HIV activity via substitutions at positions 2, 4, and 6 of the pyrimidine core. The target compound’s cyclopropyl group at position 2 contrasts with benzyl or catechol-diether groups in these analogs, which may alter binding affinity to the reverse transcriptase enzyme .

- 1,3-Dibenzyl-uracil derivatives (e.g., compounds XVII, XX) feature benzyl groups at N1/N3 positions.

CCR4 Antagonists

- Trisubstituted pyrimidine amides (e.g., compounds 6c, 12a, 12b) demonstrate potent CCR4-MDC chemotaxis inhibition (IC50: 0.064–0.077 μM). The target compound’s furan-2-ylmethyl carboxamide may mimic the amide interactions critical for CCR4 binding, though the absence of a third substituent (e.g., chlorine in compound 6c) could reduce potency unless compensated by hydrophobic interactions from the methylsulfanyl group .

Molecular and Physicochemical Properties

Key Observations:

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 2-cyclopropyl-N-(furan-2-ylmethyl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide?

Methodological Answer:

- Key Steps :

- Cyclopropane Ring Introduction : Use cyclopropanation via Simmons–Smith conditions or transition-metal-catalyzed cross-coupling to attach the cyclopropyl group .

- Pyrimidine Core Assembly : Employ a Biginelli-like condensation or stepwise ring construction with thiourea derivatives to install the methylsulfanyl group at position 6 .

- Carboxamide Formation : Activate the carboxylic acid intermediate (e.g., using HATU/DCC) for coupling with furan-2-ylmethylamine .

- Optimization :

Basic: How can the structural integrity of this compound be confirmed experimentally?

Methodological Answer:

- Multi-Technique Approach :

- NMR Spectroscopy :

- Verify cyclopropyl protons (δ 0.8–1.2 ppm, complex splitting) and furan protons (δ 6.3–7.4 ppm) .

- Use -NMR to confirm methylsulfanyl (δ 15–20 ppm) and carboxamide carbonyl (δ 165–170 ppm) .

2. X-ray Crystallography : - Refine crystal structures using SHELXL (e.g., resolve positional disorder in the cyclopropyl or furan groups) .

3. Mass Spectrometry : - High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H] expected for ) .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

- Root-Cause Analysis :

- Solubility and Stability :

- Perform kinetic solubility assays in PBS/DMSO mixtures. Poor solubility may lead to false negatives in cell-based assays .

- Use LC-MS to monitor compound degradation under assay conditions (e.g., pH-dependent hydrolysis of the carboxamide) .

2. Target Engagement Validation : - Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinity, bypassing cellular variability .

3. Data Normalization : - Include positive/negative controls (e.g., known inhibitors) to calibrate assay sensitivity across labs .

Advanced: What challenges arise in crystallographic refinement of this compound, and how can they be mitigated?

Methodological Answer:

- Common Issues :

- Disorder in Flexible Groups :

- The cyclopropyl and furan groups may exhibit rotational disorder. Use SHELXL ’s PART instruction to model partial occupancy .

2. Twinned Crystals : - Test for twinning using PLATON’s TWINCHECK. Apply twin refinement (BASF parameter) if the twin fraction exceeds 30% .

3. Weak Diffraction : - Optimize crystal growth via vapor diffusion with additives (e.g., glycerol for cryoprotection) .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:

- SAR Workflow :

- Substituent Variation :

- Modify the cyclopropyl group (e.g., replace with bicyclo[1.1.1]pentane) to enhance metabolic stability .

- Replace methylsulfanyl with sulfone/sulfonamide to improve solubility .

2. In Silico Screening : - Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases) .

3. Activity Cliffs : - Analyze Free-Wilson models to identify substituents with nonlinear effects on potency .

Advanced: What in silico methods are suitable for predicting the ADMET profile of this compound?

Methodological Answer:

- Computational Tools :

- Physicochemical Properties :

- Use SwissADME to predict logP (target <3), topological polar surface area (TPSA <90 Ų), and Rule of 5 compliance .

2. Metabolism Prediction : - Apply GLORYx to identify potential cytochrome P450 oxidation sites (e.g., cyclopropane ring) .

3. Toxicity Profiling : - Run ProTox-II to flag hepatotoxicity risks from the methylsulfanyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.